

Physical and chemical properties of (S)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-Benzyl-3-aminopyrrolidine

Cat. No.: B054223

[Get Quote](#)

An In-depth Technical Guide to (S)-1-Benzyl-3-aminopyrrolidine

(S)-1-Benzyl-3-aminopyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a primary amine and a benzyl protecting group make it a versatile building block for the synthesis of complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its preparation and analysis, and its application in the development of targeted therapeutics.

Core Physical and Chemical Properties

(S)-1-Benzyl-3-aminopyrrolidine is a colorless to yellow liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below. It is important to note that some reported values are for the racemic mixture or the (R)-enantiomer, which are expected to be very similar to the (S)-enantiomer.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂	[2] [3]
Molecular Weight	176.26 g/mol	[3] [4]
Appearance	Clear colorless to yellow liquid	[1]
Density	1.024 g/mL at 25 °C (racemic)	[4]
1.064 g/mL at 25 °C ((R)-enantiomer)	[1]	
Boiling Point	261.5 °C at 760 mmHg (racemic)	
278-279 °C ((R)-enantiomer)	[1]	
Refractive Index	n _{20/D} 1.5477 (racemic)	[4]
n _{20/D} 1.5450 ((R)-enantiomer)	[1]	
Solubility	Slightly soluble in water.	[1]
CAS Number	114715-38-7	[2] [5]

Synthesis and Experimental Protocols

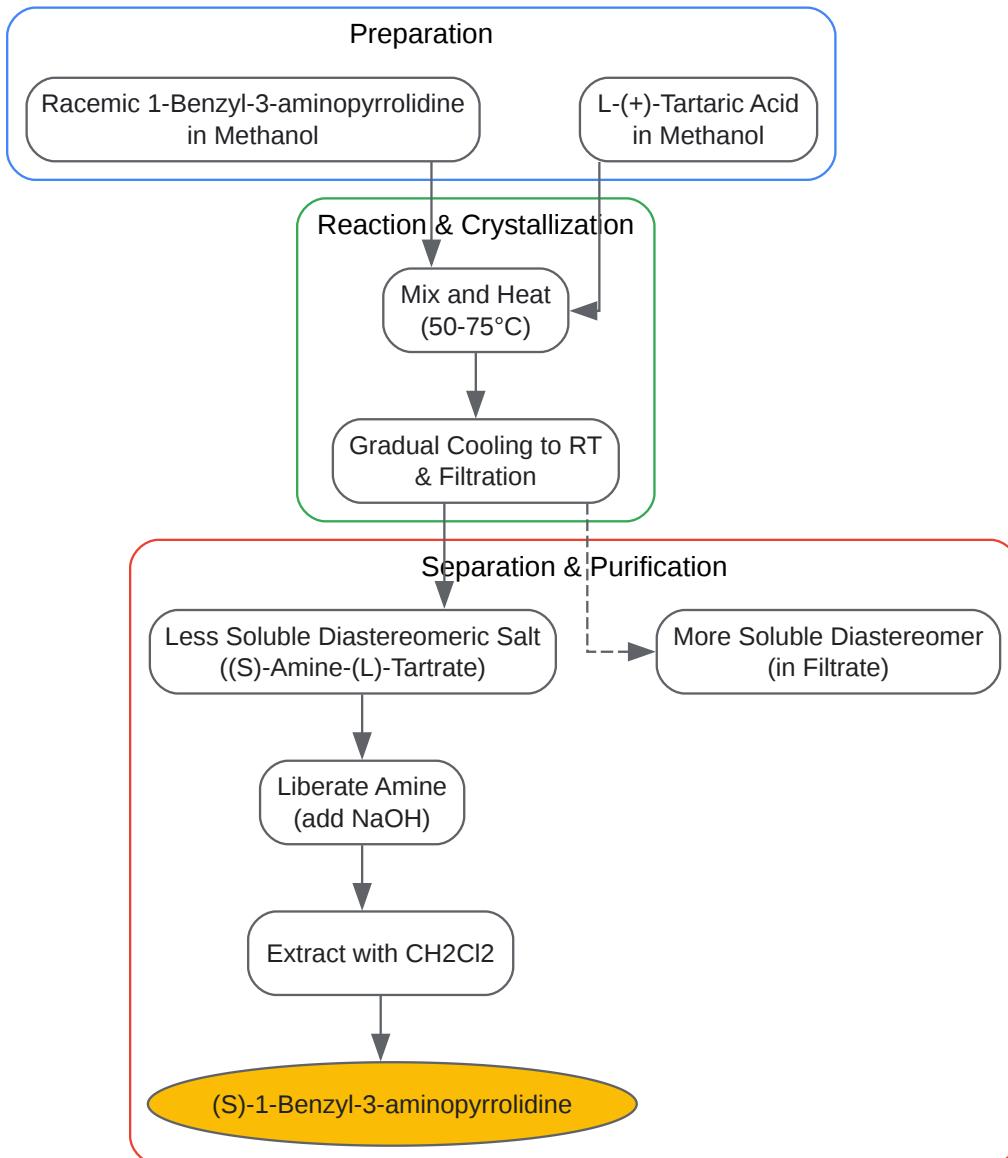
The primary method for obtaining enantiomerically pure (S)-1-Benzyl-3-aminopyrrolidine is through the chiral resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principles of diastereomeric salt resolution as described in the patent literature.[\[6\]](#)

Materials:

- Racemic 1-benzyl-3-aminopyrrolidine


- L-(+)-Tartaric acid (or another suitable chiral acid)
- Methanol (or another suitable organic solvent like ethanol or propanol)
- Sodium hydroxide (aqueous solution)
- Dichloromethane (or another suitable extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware, including a reaction flask, condenser, and filtration apparatus

Procedure:

- Dissolution: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 molar equivalent) in methanol in a reaction flask.
- Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 molar equivalents) in methanol.^[6] Warm gently if necessary to achieve complete dissolution.
- Salt Formation: Slowly add the tartaric acid solution to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-75 °C).^[6]
- Crystallization: Stir the mixture at this temperature for a period of 0.5 to 2.0 hours.^[6] Then, allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(L)-tartrate). Further cooling in an ice bath can improve the yield.
- Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, containing the more soluble diastereomer ((R)-amine-(L)-tartrate), can be set aside for recovery of the other enantiomer.
- Liberation of the Free Amine: Suspend the collected crystals in water and add a sufficient amount of a strong base, such as 10% aqueous sodium hydroxide, with stirring until the pH is basic (pH > 10) and all solids have dissolved.
- Extraction: Extract the liberated (S)-1-benzyl-3-aminopyrrolidine into an organic solvent like dichloromethane (3 x 50 mL).

- Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-1-benzyl-3-aminopyrrolidine.

Chiral Resolution Workflow

[Click to download full resolution via product page](#)*Chiral Resolution Workflow Diagram*

Analytical Characterization

The identity, purity, and enantiomeric excess of (S)-1-Benzyl-3-aminopyrrolidine are critical parameters. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Application: To separate the (S) and (R)-enantiomers and determine the enantiomeric purity (ee%).

Experimental Protocol:

- **HPLC System:** A standard HPLC system with a UV detector.
- **Chiral Column:** A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.
- **Mobile Phase:** A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 25 °C.
- **Detection Wavelength:** 254 nm.
- **Sample Preparation:** Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To assess the purity and identify any volatile impurities.

Experimental Protocol:

- **GC-MS System:** A standard GC-MS instrument.

- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
- Injector Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

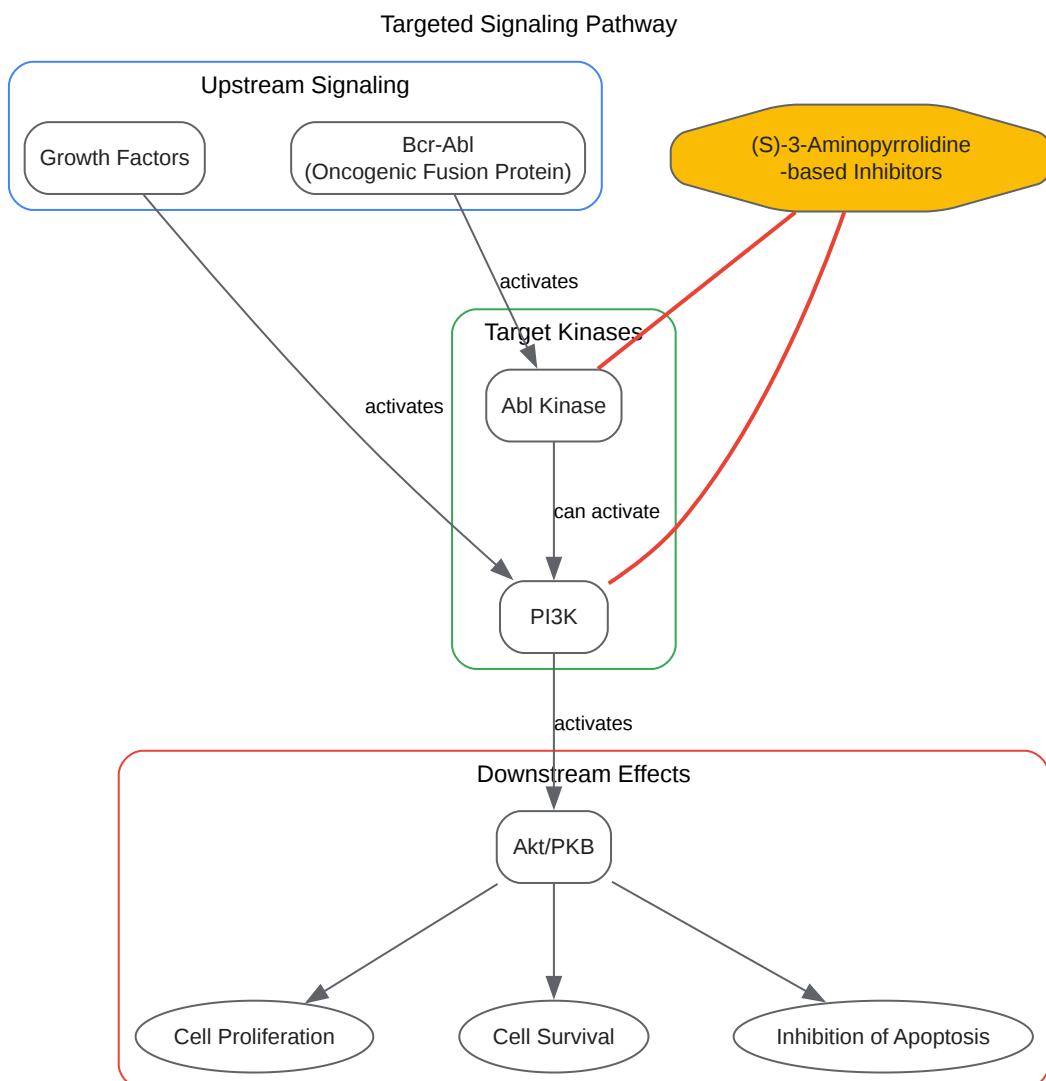
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure of the compound.

^1H NMR (in CDCl_3): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH_2 group, and a series of multiplets for the pyrrolidine ring protons. The amine (NH_2) protons will appear as a broad singlet.

^{13}C NMR (in CDCl_3): The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the four unique carbons of the pyrrolidine ring.

Applications in Drug Discovery


(S)-1-Benzyl-3-aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[\[7\]](#)

Scaffold for Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been identified as promising scaffolds for the development of dual inhibitors targeting both Abl and Phosphoinositide 3-kinase (PI3K).[\[8\]](#) These two kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the PI3K/Akt pathway is a hallmark of many

cancers.[9][10] The simultaneous inhibition of both Abl and PI3K is a therapeutic strategy being explored for diseases like chronic myelogenous leukemia (CML).[8]

Molecular docking studies have shown that compounds derived from the (S)-3-aminopyrrolidine scaffold can bind to the active sites of both Abl and PI3K kinases.[8] This dual-targeting capability may offer a synergistic cytotoxic effect against cancer cells.[8]

[Click to download full resolution via product page](#)

Role of (S)-3-Aminopyrrolidine Derivatives as Dual Kinase Inhibitors

Safety and Handling

(S)-1-Benzyl-3-aminopyrrolidine is a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[4] Use a suitable respirator if inhalation is possible.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place under an inert atmosphere.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS#: 114715-39-8 [chemicalbook.com]
- 2. (S)-(+)-1-BENZYL-3-AMINOPYRROLIDINE | VSNCHEM [vsnchem.com]
- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-aminopyrrolidine 95 18471-40-4 [sigmaaldrich.com]
- 5. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (S)-1-Benzyl-3-aminopyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054223#physical-and-chemical-properties-of-s-1-benzyl-3-aminopyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com